REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)[O:3]1.[CH2:18]([Mg]Br)[CH3:19].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>O1CCCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:8][C:6]1([CH3:7])[C:2]([CH3:17])([CH3:1])[O:3][B:4]([C:9]2[CH:16]=[CH:15][C:12]([C:13]3([NH2:14])[CH2:19][CH2:18]3)=[CH:11][CH:10]=2)[O:5]1 |f:2.3,5.6,8.9.10.11.12|
|
Name
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|
Quantity
|
500 mg
|
Type
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reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C#N)C=C1)C
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
710 μL
|
Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
540 μL
|
Type
|
reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-70 °C
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Type
|
CUSTOM
|
Details
|
The resulting orange solution was stirred at −78° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 40 mL reaction tube
|
Type
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CUSTOM
|
Details
|
to give a colourless solution
|
Type
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TEMPERATURE
|
Details
|
by warming to room temperature
|
Type
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STIRRING
|
Details
|
stirring for 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
the aqueous washed with ethyl acetate (3×4 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Biotage chromatography (cyclohexane:ethyl acetate, gradient elution from 90:10 to 0:100)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C1(CC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |